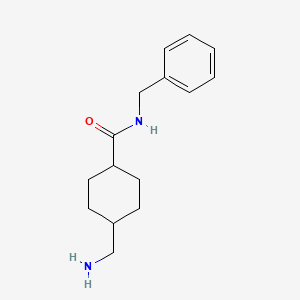
5-Aminoisoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminoisoquinoline-1-carboxamide is an organic compound with the molecular formula C10H9N3O It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with an appropriate amine. One common method is the treatment of isoquinoline-1-carboxylic acid with 5-aminoisoquinoline in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) in tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-Aminoisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
5-Aminoisoquinoline-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The primary mechanism of action of 5-Aminoisoquinoline-1-carboxamide involves its role as a PARP-1 inhibitor. PARP-1 is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly useful in cancer therapy, where the compound can selectively target cancer cells with high PARP-1 activity .
類似化合物との比較
5-Aminoisoquinoline: This compound shares a similar structure but lacks the carboxamide group.
Isoquinoline-1-carboxamide: Similar to 5-Aminoisoquinoline-1-carboxamide but without the amino group.
Quinoline derivatives: These compounds have a quinoline backbone and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its dual functional groups (amino and carboxamide), which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP-1 sets it apart from other isoquinoline derivatives, making it a valuable compound in scientific research and therapeutic applications .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
5-aminoisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,11H2,(H2,12,14) |
InChIキー |
XCQGNCOUTBAXIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)






![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)


![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)
